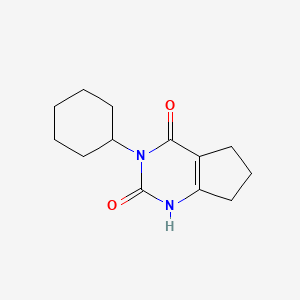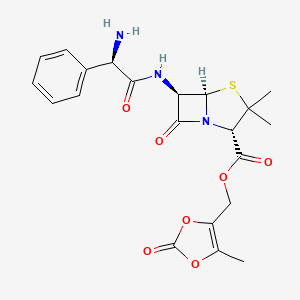
(2R,3S,5Z,8Z,11Z,14Z,17E,20Z,28S,29R)-2,29-diaminotriaconta-5,8,11,14,17,20-hexaene-3,28-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucettamine A is a lipid compound derived from the marine sponge Leucetta microraphis. It belongs to the family of 2-aminoimidazoline-4-ones and has been developed as a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) . These kinases are implicated in various diseases, including Alzheimer’s disease, Down syndrome, diabetes, viral infections, and leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucettamine A can be synthesized through a series of chemical reactions involving the marine sponge Leucetta microraphis. The synthetic route typically involves the extraction of the sponge’s bioactive compounds, followed by chemical modifications to obtain the desired lipid structure . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the chemical transformations.
Industrial Production Methods: Industrial production of Leucettamine A involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing environmental impact. Techniques such as liquid-liquid extraction, chromatography, and crystallization are commonly employed in the industrial production of Leucettamine A .
Analyse Chemischer Reaktionen
Types of Reactions: Leucettamine A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Leucettamine A include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency.
Major Products Formed: The major products formed from the reactions of Leucettamine A include derivatives with enhanced biological activity and stability . These derivatives are often tested for their efficacy in inhibiting specific kinases and other molecular targets.
Wissenschaftliche Forschungsanwendungen
Leucettamine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying lipid interactions and chemical modifications. In biology, Leucettamine A is employed in research on cellular signaling pathways and protein interactions. In medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and viral infections . In industry, Leucettamine A is utilized in the development of novel drug delivery systems and bioactive materials .
Wirkmechanismus
Leucettamine A exerts its effects by inhibiting the activity of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic outcomes. The molecular targets of Leucettamine A include specific amino acid residues on the kinases, which are essential for their catalytic activity . The compound’s mechanism of action involves binding to the active site of the kinases, thereby preventing their phosphorylation and subsequent signaling events .
Vergleich Mit ähnlichen Verbindungen
Leucettamine A is unique compared to other similar compounds due to its specific structure and biological activity . Similar compounds include leucettine L41 and harmine, which also inhibit DYRKs and CLKs but differ in their chemical structures and selectivity profiles . Leucettamine A’s distinct molecular structure allows for more targeted inhibition of specific kinases, making it a valuable compound for therapeutic research .
Eigenschaften
CAS-Nummer |
151124-32-2 |
|---|---|
Molekularformel |
C30H52N2O2 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(2R,3S,5Z,8Z,11Z,14Z,17E,20Z,28S,29R)-2,29-diaminotriaconta-5,8,11,14,17,20-hexaene-3,28-diol |
InChI |
InChI=1S/C30H52N2O2/c1-27(31)29(33)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-30(34)28(2)32/h3,5-6,8-9,11-12,14-15,17,21,23,27-30,33-34H,4,7,10,13,16,18-20,22,24-26,31-32H2,1-2H3/b5-3-,8-6+,11-9-,14-12-,17-15-,23-21-/t27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
CXFKWMQQNSTRAS-OGMHTJTFSA-N |
SMILES |
CC(C(CCCCCCC=CCC=CCC=CCC=CCC=CCC=CCC(C(C)N)O)O)N |
Isomerische SMILES |
C[C@H]([C@H](CCCCCC/C=C\C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]([C@@H](C)N)O)O)N |
Kanonische SMILES |
CC(C(CCCCCCC=CCC=CCC=CCC=CCC=CCC=CCC(C(C)N)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucettamol A; Leucettamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)



![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)




